molecular formula C11H19NO3S B1441840 tert-Butyl 3-(acetylthio)pyrrolidine-1-carboxylate CAS No. 371240-67-4

tert-Butyl 3-(acetylthio)pyrrolidine-1-carboxylate

Cat. No. B1441840
M. Wt: 245.34 g/mol
InChI Key: KYLJPUGKGHFDOL-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(acetylthio)pyrrolidine-1-carboxylate” is a chemical compound . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-(acetylthio)pyrrolidine-1-carboxylate” is represented by the formula C11H19NO3S . The InChI Code is 1S/C11H19NO3S/c1-8(13)16-9-5-6-12(7-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 3-(acetylthio)pyrrolidine-1-carboxylate” include a molecular weight of 245.34 . It is a liquid at room temperature .

Scientific Research Applications

Enantioselective Synthesis and Structural Analysis

Enantioselective Nitrile Anion Cyclization

A notable application involves the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines through nitrile anion cyclization strategies. This method offers a practical route to synthesize chiral pyrrolidines with high yield and enantioselectivity, demonstrating the utility of tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate derivatives in organic synthesis and drug discovery (Chung et al., 2005).

Crystal Structure Analysis

The compound has also been studied for its structural properties. X-ray diffraction studies of similar pyrrolidine derivatives have contributed to understanding their molecular configurations and interactions, aiding in the design of more effective synthetic strategies (Naveen et al., 2007).

Synthesis of Pharmaceutical Intermediates

Continuous Flow Synthesis

Research into the continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates showcases the application of tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate derivatives in streamlining the production of pharmaceutical intermediates, offering a one-step, efficient method for generating complex molecules (Herath & Cosford, 2010).

Macrocyclic Tyk2 Inhibitors

The compound has been utilized in the synthesis of highly functionalized 2-pyrrolidinones, which are critical intermediates in the development of novel macrocyclic Tyk2 inhibitors. This highlights its role in the discovery of new therapeutic agents (Sasaki et al., 2020).

Antioxidant Properties and Chemical Transformations

Antioxidant Agent Synthesis

Pyrrolidine derivatives containing tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate have been investigated for their redox properties, indicating potential applications as antioxidant agents. Such studies contribute to the development of novel compounds with enhanced stability and efficacy (Osipova et al., 2011).

Chemical Transformations for Drug Development

The synthesis and subsequent transformations of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate demonstrate the versatility of tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate derivatives in generating key intermediates for small molecule anticancer drugs and other therapeutic agents (Moskalenko & Boev, 2014).

properties

IUPAC Name

tert-butyl 3-acetylsulfanylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3S/c1-8(13)16-9-5-6-12(7-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLJPUGKGHFDOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801196533
Record name 1,1-Dimethylethyl 3-(acetylthio)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801196533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(acetylthio)pyrrolidine-1-carboxylate

CAS RN

371240-67-4
Record name 1,1-Dimethylethyl 3-(acetylthio)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=371240-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-(acetylthio)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801196533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 0° C. solution of triphenylphosphine (2.1 g, 8 mmol) in THF (14 ml) was added dropwise (15 minutes) diisopropylazodicarboxylate (1.55 ml, 8 mmol). After 30 minutes stirring at 0° C., a solution containing (RS)-3-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester (1 g, 5.34 mmol) and thioacetic acid (0.57 ml, 8 mmol) in THF (7 ml) was added dropwise. The reaction mixture was stirred 30 minutes at 0° C., 45 minutes at room temperature and concentrated. The residue was chromatographed over silica gel (hexane-ethylacetate 9:1 then 8:2 then 1:1) to provide (RS)-3-acetylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester (1.4 g, 100%) as a slightly yellow oil, MS: m/e=246.3 (M+H+).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.57 mL
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Potassium carbonate (4.42 g, 31.96 mmol) was suspended in dry MeOH (20 mL) and thioacetic acid (2.28 g, 29.96 mmol) was added. The mixture was stirred vigorously for 10 mins, concentrated and diluted in dry DMF (30 mL). tert-Butyl 3-[(methylsulfonyl)oxy]pyrrolidine-1-carboxylate (2.65 g, 9.99 mmol) dissolved in dry DMF (20 mL) was added and the reaction mixture was heated to 60° C. for 3.5 h. The reaction mixture was diluted with water (350 mL) and extracted with EtOAc (2×150 mL) The organic phases were dried with MgSO4, filtered and evaporated. The crude product was purified using Biotage Horizon HPFC system (25+M column, isocratic run heptane/EtOAc (60:40)) affording the title compound (0.592 g, 24.2%) (the product is a mixture of cis and trans isomers). 1H NMR (500 MHz, CDCl3): δ 1.41 (d, 18H), 1.66 (d, 1H), 1.74-1.86 (m, 2H), 2.20-2.26 (m, 2H), 2.29 (s, 3H), 3.10-3.26 (m, 2H), 3.30-3.43 (m, 4H), 3.46-3.54 (m, 1H), 3.66-3.74 (m, 2H); 13C NMR (125 MHz, CDCl3): δ 28.68, 30.82, 31.25, 32.34, 36.16, 41.09, 44.88, 51.60, 55.37, 79.67, 154.43; Mass Spectrum: M+H+ 241.
Quantity
4.42 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step Two
Quantity
2.65 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
350 mL
Type
solvent
Reaction Step Five
Yield
24.2%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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